molecular formula C₅D₅N₅S B1158971 2-Amino-6-mercaptopurine-d5

2-Amino-6-mercaptopurine-d5

Cat. No.: B1158971
M. Wt: 172.22
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-mercaptopurine-d5, also known as 2-Amino-6-mercaptopurine-d5, is a useful research compound. Its molecular formula is C₅D₅N₅S and its molecular weight is 172.22. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-mercaptopurine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-mercaptopurine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₅D₅N₅S

Molecular Weight

172.22

Synonyms

2-Amino-1,7(9)-dihydro-purine-6-thione-d5;  Tioguanine-d5;  6-Thioguanine-d5; _x000B_2-Amino-9H-purine-6-thiol-d5; 

Origin of Product

United States

Synthetic Pathways and Isotopic Incorporation Strategies for 2 Amino 6 Mercaptopurine D5

The synthesis of 2-Amino-6-mercaptopurine-d5 is not extensively detailed in publicly available literature. However, plausible synthetic routes can be postulated based on established methods for the synthesis of the parent compound, thioguanine, and general strategies for deuterium (B1214612) incorporation.

A primary method for synthesizing 2-amino-6-mercaptopurine involves the thionation of guanine (B1146940). This reaction is typically achieved by treating guanine with a sulfurating agent like phosphorus pentasulfide (P₂S₅) in a high-boiling basic solvent such as pyridine. nih.gov To produce the d5 isotopologue, this established pathway could be adapted by utilizing a deuterated precursor, specifically guanine-d5.

The key challenge lies in the preparation of guanine-d5. Several strategies can be considered for introducing deuterium atoms into the guanine structure:

Acid-Catalyzed H/D Exchange: Guanine can undergo hydrogen-deuterium (H/D) exchange at its C8 position and its exocyclic and ring nitrogen protons when heated in a strong deuterated acid (e.g., D₂SO₄) or in D₂O with a catalyst. clockss.orgrsc.org Achieving full d5 labeling (at the C8 position and on the two nitrogens of the primary amine and the two ring nitrogens) would require forcing conditions, which might also risk degradation of the purine (B94841) ring.

Metal-Catalyzed H/D Exchange: More efficient and selective deuteration can be achieved using transition metal catalysts. For instance, palladium on carbon (Pd/C) in the presence of deuterium gas (D₂) or in a D₂O solvent system can facilitate H/D exchange on purine rings. clockss.org Raney Nickel has also been demonstrated as an effective catalyst for deuterium labeling of nitrogen-containing heterocycles in D₂O. chemrxiv.org These methods could potentially be optimized to produce guanine-d5.

De Novo Synthesis from Deuterated Precursors: A more controlled but lengthy approach would involve the de novo synthesis of the purine ring system using smaller, commercially available deuterated building blocks.

Once guanine-d5 is obtained, its thionation would proceed as with the non-deuterated analogue. The reaction involves the conversion of the C6-carbonyl group of guanine into a thiocarbonyl group, yielding 2-amino-6-mercaptopurine-d5.

Table 1: Postulated Synthetic Strategies for 2-Amino-6-mercaptopurine-d5

StrategyKey Reagents/PrecursorsDescriptionPotential Challenges
Thionation of Deuterated Precursor Guanine-d5, Phosphorus Pentasulfide (P₂S₅), PyridineThe most direct route, involving the conversion of the carbonyl group of pre-synthesized guanine-d5 to a thiol group.Availability and synthesis of guanine-d5; potential for D/H back-exchange under reaction conditions.
H/D Exchange on Guanine Guanine, Deuterated Acid (e.g., D₂SO₄/D₂O), HeatInvolves direct exchange of protons for deuterons on the guanine molecule prior to thionation.Harsh conditions may lead to degradation; achieving specific d5 labeling can be difficult to control.
Metal-Catalyzed Deuteration Guanine, D₂O, Pd/C or Raney Ni Catalyst, HeatA milder method for H/D exchange on the guanine precursor. Offers potentially higher selectivity and yield. clockss.orgchemrxiv.orgCatalyst poisoning; optimization of reaction time and temperature required to achieve desired deuteration level.

Derivatization Strategies for Analogues of Deuterated 2 Amino 6 Mercaptopurine D5

Derivatization is a critical step in the analysis of thiopurine analogues like 2-amino-6-mercaptopurine-d5, particularly for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary goals of derivatization are to enhance detection sensitivity, improve chromatographic separation, and increase volatility for gas chromatography if needed. The chemical reactivity of 2-amino-6-mercaptopurine is dominated by its exocyclic amino (-NH₂) and thiol (-SH) groups, which are the main targets for derivatization. The isotopic labeling in the d5 analogue does not alter this reactivity.

Several derivatization strategies applicable to thioguanine and its deuterated analogues have been reported:

Thiol-Specific Derivatization: The thiol group is highly nucleophilic and is a common target for derivatization. Reagents that react specifically with thiols are frequently used to introduce a fluorophore or a readily ionizable tag for enhanced detection.

Alkylation with Fluorescent Reagents: Monobromobimane (mBBr) is a well-known fluorogenic reagent that reacts with thiols to form a stable, highly fluorescent thioether adduct. This method has been successfully used for the sensitive detection of thioguanine residues in DNA. nih.gov Another example is the use of a reagent containing a 7-amino-4-methylcoumarin-3-acetic acid (AMCA) fluorophore, which also targets the thiol group for HPLC with fluorescence detection. evitachem.com

Alkylation for Mass Spectrometry: Chloroacetaldehyde can be used to form an etheno-derivative with the thiol and an adjacent ring nitrogen, creating a stable adduct that is readily detectable by LC-MS/MS. This approach has been used in assays to quantify DNA-incorporated thioguanine. nih.govchemrxiv.org

Amino Group Derivatization: While less common for thiopurines compared to thiol derivatization, the primary amino group can be targeted by acylation or reaction with other amine-reactive reagents if required, though this can be less specific if other amines are present.

Dual Derivatization (Silylation): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), both the thiol and amino groups, along with the ring nitrogens, can be derivatized simultaneously using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the molecule.

The choice of derivatization strategy depends on the analytical platform and the specific requirements of the assay, such as the desired level of sensitivity and the matrix in which the analyte is being measured. These established methods for thioguanine are directly transferable to its d5-labeled analogue for its use as an internal standard in quantitative bioanalysis. chemrxiv.org

Table 2: Common Derivatization Reagents for 2-Amino-6-mercaptopurine Analogues

ReagentTarget Functional Group(s)Analytical TechniquePurpose
Monobromobimane (mBBr) Thiol (-SH)HPLC-FluorescenceIntroduces a fluorescent tag for high sensitivity. nih.gov
7-amino-4-methylcoumarin-3-acetic acid (AMCA) based reagents Thiol (-SH)HPLC-FluorescenceIntroduces a fluorescent tag. evitachem.com
Chloroacetaldehyde Thiol (-SH) and N1LC-MS/MSForms a stable etheno adduct for sensitive mass spectrometric detection. chemrxiv.org
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Thiol (-SH), Amino (-NH₂), Ring NHGC-MSIncreases volatility and thermal stability for gas chromatography.

Advanced Analytical Methodologies and Applications Utilizing 2 Amino 6 Mercaptopurine D5

Mass Spectrometry (MS)-Based Quantification Techniques

Mass spectrometry coupled with liquid chromatography (LC-MS) is a cornerstone for the precise measurement of thiopurine metabolites in biological samples. The stable isotope-labeled internal standard (SIL-IS), 2-Amino-6-mercaptopurine-d5, is essential for achieving the accuracy and precision required in clinical and research settings.

Development and Validation of LC-MS/MS Assays for Thiopurines Using 2-Amino-6-mercaptopurine-d5 as Internal Standard

The development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is fundamental for therapeutic drug monitoring of thiopurines like 6-mercaptopurine (B1684380) and azathioprine. annlabmed.organnlabmed.orgnih.gov These drugs and their metabolites, such as 6-thioguanine (B1684491) (6-TG), are quantified in biological matrices to optimize dosing and minimize toxicity. nih.govsbgh.mb.ca The use of a stable isotope-labeled internal standard, such as 2-Amino-6-mercaptopurine-d5 (a deuterated form of thioguanine), is the preferred approach for ensuring analytical accuracy. annlabmed.orgnih.gov

A key application is the measurement of DNA-incorporated 6-thioguanine (DNA-TG), which is considered a more direct marker of therapeutic effect than metabolites measured in red blood cells (RBCs). annlabmed.org An LC-MS/MS method has been developed and validated for quantifying DNA-TG from patient blood samples using an isotope-labeled TG-d3 as the internal standard. annlabmed.org The validation of such methods is performed according to regulatory guidelines and includes rigorous assessment of linearity, precision, accuracy, recovery, and potential matrix effects. annlabmed.org

The validation results for an LC-MS/MS assay for DNA-TG demonstrated high performance, as detailed in the table below. The method showed excellent linearity over a wide concentration range and high precision, with coefficients of variation (CV) well within acceptable limits for bioanalytical assays. annlabmed.org

Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for DNA-Thioguanine Using a Deuterated Internal Standard

Parameter Finding
Linearity Range 10.0–5,000.0 fmol TG/µg DNA (R² > 0.99)
Accuracy (Bias) -10.4% to -3.5%
Intra-day Precision (CV) 3.4% (at 80 fmol/µg DNA), 4.9% (at 800 fmol/µg DNA)
Inter-day Precision (CV) 5.8% (at 80 fmol/µg DNA), 5.3% (at 800 fmol/µg DNA)
Recovery 85.7%–116.2%
Matrix Effect No significant matrix effects or carry-over observed

Data sourced from a study on DNA-TG quantification in pediatric ALL patients. annlabmed.org

Similarly, LC-MS/MS methods for quantifying thiopurine metabolites like 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN) in red blood cells have been successfully developed and validated. annlabmed.orgnih.gov These methods also rely on deuterated or other stable isotope-labeled internal standards, such as 6-MMP-d3, to ensure reliable quantification. annlabmed.orgresearchgate.net

Application of Isotope Dilution Mass Spectrometry (IDMS) in Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that can yield highly accurate and precise results by controlling for potential sources of bias during sample preparation and analysis. rsc.org The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., 2-Amino-6-mercaptopurine-d5) to the sample. This "isotope spike" serves as the internal standard.

Because the stable isotope-labeled internal standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences the same losses during sample extraction, cleanup, and derivatization, as well as the same ionization response in the mass spectrometer. nih.gov By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, it is possible to accurately calculate the concentration of the analyte in the original sample, effectively canceling out variations in sample handling and instrument response. The LC-MS/MS assays developed for thiopurine metabolites that use 2-Amino-6-mercaptopurine-d5 are prime examples of the IDMS technique applied in a clinical context. annlabmed.org

Quantitative Analysis of Metabolites and Related Compounds using Deuterated Internal Standards

The quantitative analysis of thiopurine metabolites is crucial for personalized medicine, allowing clinicians to adjust dosages to maximize efficacy and minimize toxicity. annlabmed.orgmdpi.com Deuterated internal standards, including 2-Amino-6-mercaptopurine-d5, are indispensable for the accurate measurement of key metabolites like DNA-incorporated thioguanine (DNA-TG) and red blood cell thioguanine nucleotides (RBC-TGN). annlabmed.org

Research has demonstrated a strong correlation between DNA-TG and RBC-TGN levels. annlabmed.org In a study of 257 samples from pediatric patients with acute lymphoblastic leukemia, the median DNA-TG level was found to be 106.0 fmol TG/µg DNA. annlabmed.org Such quantitative data, made reliable through the use of deuterated internal standards, helps in understanding the complex metabolism of thiopurines and its relationship with genetic factors, such as TPMT and NUDT15 genotypes, which influence drug response. annlabmed.orgageb.be The ultimate goal is to use these precise measurements to guide therapy, for instance, by identifying patients at risk for adverse reactions like leukopenia or hepatotoxicity. sbgh.mb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Tracing

While less common than MS for routine quantification, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful capabilities for structural elucidation and metabolic tracing, particularly when combined with isotopic labeling.

Deuterium (B1214612) NMR (2H NMR) in Investigating Compound Disposition and Transformations

Deuterium (²H) NMR spectroscopy is a specialized technique that can be used to investigate the metabolic fate of a deuterated compound. The introduction of deuterium atoms, such as in 2-Amino-6-mercaptopurine-d5, provides a unique spectroscopic handle for tracking the molecule and its metabolites within a biological system. google.com

The key advantage of ²H NMR is the low natural abundance of deuterium, which results in a very low background signal, making it possible to detect the labeled compound and its transformation products with high sensitivity and specificity. nih.gov In the context of pharmacology, administering a deuterated drug like 2-Amino-6-mercaptopurine-d5 and subsequently analyzing biological samples (e.g., plasma, urine, or tissue extracts) by ²H NMR could, in principle, reveal how the compound is absorbed, distributed, metabolized, and excreted. This allows for the direct observation of metabolic pathways, such as the incorporation of the thiopurine into DNA or its catabolism into other products. nih.govacs.org While this specific application for 2-Amino-6-mercaptopurine-d5 is not widely documented in routine clinical studies, the methodology provides a powerful research tool for non-invasively studying drug disposition and the structural characterization of metabolites. google.com

Applications in Metabolic Flux Analysis with Deuterated Tracers

Metabolic Flux Analysis (MFA) is a powerful technique for investigating dynamic metabolic changes in health and disease by tracing the paths of atoms through metabolic pathways. nih.gov Stable Isotope Tracers (SITs), such as deuterated compounds, are fundamental to MFA. The use of deuterated water (D₂O) or specifically labeled substrates allows researchers to track the incorporation of deuterium into various metabolites, providing quantitative insights into reaction reversibility and pathway thermodynamics. nih.govenergy.gov While ¹³C-labeled substrates are common, deuterated tracers offer a complementary and sometimes more cost-effective approach for studying central carbon metabolism. nih.govenergy.gov

The application of deuterated tracers like 2-Amino-6-mercaptopurine-d5 in MFA allows for the detailed in vivo tracing of metabolic reactions without the hazards associated with radioactive isotopes. nih.gov This technique enables the quantitative measurement of metabolic fluxes and helps elucidate the complex interplay between different metabolic pathways. nih.gov For instance, stable-isotope tracing can map the transfer of deuterium from labeled substrates to downstream metabolites like serine, providing insights into cellular redox states and compensatory metabolic pathways. researchgate.net The use of D₂O as a tracer can reveal the reversibility of reactions such as dehydration/hydration, isomerization, and transamination, where protons from water are incorporated into C-H bonds. energy.gov However, a consideration when using deuterated compounds is that the deuterium at certain positions may be easily exchanged with the large pool of unlabeled hydrogen atoms in the biological system. nih.gov

Table 1: Key Aspects of Deuterated Tracers in Metabolic Flux Analysis

AspectDescriptionRelevance/ApplicationSource
PrincipleUtilizes stable isotope-labeled substrates to trace the flow of atoms (e.g., deuterium) through metabolic networks.Allows for dynamic profiling of metabolic changes in the context of a whole organism, including systemic signaling and microenvironment effects. nih.gov
Tracer TypeDeuterated water (D₂O) or specifically labeled compounds (e.g., 2-Amino-6-mercaptopurine-d5).D₂O is a cost-effective, substrate-agnostic tracer for studying reaction reversibility. Labeled compounds trace specific pathways. nih.govenergy.gov
AdvantagesSafer than radioactive isotopes; provides a detailed view of in vivo organ and systemic metabolism.Enables quantitative analysis of microbial metabolism, pathway elucidation, and assessment of reaction thermodynamics. nih.govnih.gov
Analytical MethodsMass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used to measure isotopic enrichment in metabolites.NMR can distinguish the specific positions of isotope enrichment, which is crucial for distinguishing various synthesis routes. nih.gov

Multidimensional NMR Techniques for Elucidating Molecular Interactions

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for studying the interactions between molecules at an atomic level. For purine (B94841) analogs like 6-mercaptopurine (6-MP), and by extension its deuterated form, NMR techniques can elucidate how they bind to carrier molecules or biological targets. researchgate.net Techniques such as chemical shift titrations, diffusion coefficient measurements, and relaxation studies can confirm the presence of interactions between a drug molecule and a carrier, such as a dendrimer. researchgate.net

For example, ¹H NMR spectra can show shifts in proton signals upon the formation of a complex, indicating the specific parts of the molecule involved in the interaction. researchgate.net More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the spatial proximity of atoms, confirming the encapsulation of a drug molecule within the cavity of a carrier. researchgate.net Saturation Transfer Double Difference (STDD) analysis further helps in identifying the binding epitopes. researchgate.net The use of a deuterated analog like 2-Amino-6-mercaptopurine-d5 can be advantageous in these studies by simplifying complex spectra or allowing for specific observation of deuterium-related interactions. The effects of intermolecular interactions on NMR chemical shift tensors have been studied for 6-mercaptopurine, providing fundamental data for understanding its behavior in different environments. acs.org

Table 2: NMR Techniques for Studying Molecular Interactions

NMR TechniqueInformation ProvidedApplication Example with Purine AnalogsSource
Chemical Shift TitrationIdentifies which atoms are involved in the binding interface by monitoring changes in their chemical shifts.Revealed that 6-MP interacts with the surface of PAMAM-NH2 dendrimers primarily through electrostatic forces. researchgate.net
Diffusion Ordered Spectroscopy (DOSY)Measures diffusion coefficients to confirm the formation of a larger complex upon binding.Confirmed the presence of interactions in 6-MP/PAMAM-NH2 complexes. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY)Determines the spatial proximity of atoms (typically <5 Å), providing structural details of the complex.Demonstrated the encapsulation of 6-MP within the cavity of a PAMAM-NH2 dendrimer. researchgate.net
Saturation Transfer Double Difference (STDD)Identifies the specific parts of a ligand that are in close contact with a receptor.Used to quantitatively express the binding strength of different parts of the 6-MP molecule to the dendrimer. researchgate.net

Chromatographic Separations Coupled with Deuterium-Specific Detection

Chromatographic techniques are essential for separating individual compounds from complex mixtures. When analyzing deuterated compounds like 2-Amino-6-mercaptopurine-d5, coupling the separation method with a detector capable of distinguishing isotopes provides a highly selective and sensitive analytical approach. This is particularly important in fields like metabolic research and clinical analysis, where the deuterated compound must be differentiated from its endogenous, non-deuterated counterpart and other metabolites.

High-Performance Liquid Chromatography (HPLC) Integration with Isotopic Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine analogs like 6-mercaptopurine and its metabolites in biological samples. nih.govlongdom.org The method typically employs a reverse-phase C18 column to separate the compounds based on their polarity. nih.govscielo.br For detection, a UV detector is often used, and the use of a deuterium lamp as the light source is standard. kerroscale.commxchromasir.com Deuterium lamps provide a continuous and intense spectrum in the UV range (typically 190-400 nm), which is ideal for detecting compounds with aromatic structures or conjugated double bonds, characteristic of purine analogs. kerroscale.comnoblelight.com

For true isotopic detection, HPLC is most powerfully coupled with a mass spectrometer (LC-MS). lcms.cz This combination allows for the separation of compounds by HPLC, followed by their detection and differentiation based on their mass-to-charge ratio by the mass spectrometer. This is the definitive method for distinguishing 2-Amino-6-mercaptopurine-d5 from its non-deuterated form and quantifying it accurately, especially when used as an internal standard in isotope dilution analysis. mdpi.com

Table 3: Typical HPLC Parameters for Purine Analog Analysis

ParameterTypical Setting/ValuePurposeSource
ColumnReverse Phase C18Separates compounds based on hydrophobicity. nih.govscielo.br
Mobile PhaseMethanol or acetonitrile (B52724) mixed with an aqueous buffer (e.g., sodium acetate).Elutes the compounds from the column. The gradient or isocratic composition is optimized for separation. scielo.brnih.gov
Flow Rate1.0 mL/minControls the speed of the separation and retention times. scielo.br
DetectorUV-Vis (Diode Array) or Mass Spectrometer (MS)UV detection is common for quantification. MS provides mass information for isotopic differentiation. nih.govlcms.cz
UV Detection Wavelength~322-342 nm for 6-MP and its metabolites.Wavelength is set to the absorbance maximum of the analyte for maximum sensitivity. nih.gov
Light Source (for UV)Deuterium LampProvides a stable, high-intensity light source across the UV spectrum. kerroscale.comnoblelight.com

Gas Chromatography (GC) for Volatile Derivatives and Isotope Ratio Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. creative-proteomics.com Purine analogs like 2-Amino-6-mercaptopurine are polar and non-volatile, necessitating a chemical derivatization step to convert them into volatile forms suitable for GC analysis. creative-proteomics.comscience.gov A common approach is extractive alkylation, which can be performed directly on a plasma sample to create a less polar, more volatile derivative. science.gov

Once derivatized, the compound can be analyzed by GC coupled with a mass spectrometer (GC-MS). This is a highly effective method for isotope ratio analysis. researchgate.netscitcentral.comjuniperpublishers.com The GC separates the derivatized analyte from other components, and the MS detects the molecular ion and its isotopologues (molecules that differ only in their isotopic composition). By measuring the relative intensities of the ion peaks corresponding to the deuterated and non-deuterated forms, a precise isotope ratio can be determined. scitcentral.com This technique is sensitive enough to detect compounds in low micromolar concentrations with high precision, making it invaluable for metabolic studies and quantitative analysis using deuterated standards. researchgate.net Some systems even use a microwave-induced plasma detector for deuterium-specific detection, which can determine the fraction of deuterium in a compound eluting from the GC. rsc.org

Table 4: GC-MS Isotope Ratio Analysis Workflow for Purine Analogs

StepDescriptionKey ConsiderationSource
1. Sample PreparationExtraction of the analyte from the biological matrix (e.g., plasma).Method must be efficient and not alter the isotopic composition. science.gov
2. DerivatizationChemical modification (e.g., extractive alkylation) to increase the volatility of the analyte.The reaction must be reproducible and stable, without isotopic fractionation. creative-proteomics.comscience.gov
3. GC SeparationThe volatile derivative is injected into the GC, where it is separated from other compounds on a capillary column.Chromatographic conditions (temperature program, gas flow) must be optimized for good peak shape and resolution. scitcentral.com
4. MS Detection & Isotope Ratio MeasurementThe eluting compound enters the mass spectrometer, where it is ionized and detected. The relative intensities of the molecular ion peak (M) and its isotopologue peak (M+n) are measured.The mass spectrometer must have sufficient resolution and stability to accurately measure the isotope ratios (e.g., P M+1/P M). researchgate.netscitcentral.com

Development of Certified Reference Materials and Analytical Standards

In analytical chemistry, the accuracy and reliability of measurements depend heavily on the use of high-quality reference materials and standards. clearsynth.com Deuterated compounds, such as 2-Amino-6-mercaptopurine-d5, are exceptionally well-suited for use as analytical standards, particularly as internal standards for quantitative analysis by isotope dilution mass spectrometry. lcms.czmdpi.com An internal standard is a known amount of a substance, chemically similar to the analyte, added to a sample to correct for variations during sample processing and analysis. clearsynth.com

Deuterated standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during extraction, derivatization, and chromatographic separation. jove.com However, because of the mass difference from the deuterium atoms, they are easily distinguished by a mass spectrometer. lcms.cz This allows for precise correction of matrix effects—interferences from other compounds in a complex sample—and variations in instrument response, leading to highly accurate quantification. lcms.czclearsynth.com The development of certified deuterated standards, where the purity and isotopic enrichment are rigorously characterized, is crucial for method validation, instrument calibration, and ensuring the comparability of results between different laboratories. clearsynth.comlgcstandards.com

Table 5: Characteristics of Deuterated Compounds as Analytical Standards

CharacteristicDescriptionAdvantage in AnalysisSource
Chemical EquivalenceBehaves almost identically to the non-labeled analyte during sample preparation and chromatography.Effectively compensates for analyte loss during extraction and inconsistencies in derivatization or injection. jove.com
Mass DifferentiationEasily distinguished from the non-labeled analyte by a mass spectrometer due to its higher mass.Allows for precise and accurate quantification using the isotope dilution method, minimizing errors from matrix effects. lcms.czclearsynth.com
High PurityCertified standards have a known, high chemical and isotopic purity.Ensures that the standard itself does not introduce significant error into the measurement. Essential for calibration. lgcstandards.com
StabilityThe carbon-deuterium bond is stable, preventing the loss of the isotopic label during analysis.Provides a robust and reliable reference point throughout the entire analytical procedure. jove.com

Investigation of Biochemical Pathways and Molecular Interactions Mediated by 2 Amino 6 Mercaptopurine D5

Elucidation of Enzymatic Biotransformation Mechanisms

The biotransformation of thiopurines is a complex process governed by a series of competing enzymatic pathways that determine the balance between therapeutic activation and catabolic inactivation. The introduction of deuterium (B1214612) into the 2-Amino-6-mercaptopurine structure is predicted to alter the kinetics of these pathways.

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems and Cell Cultures

In vitro metabolic stability assays, which typically involve incubating a compound with liver microsomes or hepatocytes, are fundamental for predicting its behavior in vivo. nuvisan.com The primary rationale for deuterating drug candidates is to leverage the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. taylorandfrancis.comwikipedia.org Cleavage of a C-H bond is often the rate-determining step in metabolic reactions; therefore, replacing hydrogen with deuterium at a site of metabolism can significantly slow down the rate of reaction, thereby increasing the compound's metabolic stability. taylorandfrancis.commdpi.com

For 2-Amino-6-mercaptopurine-d5, it is anticipated that deuteration on the purine (B94841) ring, a known site of oxidative metabolism, will enhance its stability in in vitro systems. This would manifest as a longer half-life when incubated with isolated enzymes or cell cultures that express key metabolizing enzymes like Xanthine (B1682287) Oxidase. nuvisan.commdpi.com

Table 1: Predicted In Vitro Metabolic Stability of 2-Amino-6-mercaptopurine-d5

CompoundKey Metabolic ProcessPredicted Effect of DeuterationExpected Outcome
2-Amino-6-mercaptopurine (Thioguanine)Oxidation of the purine ring by Xanthine Oxidase and Aldehyde Oxidase.The kinetic isotope effect slows the rate of C-D bond cleavage compared to C-H bond cleavage. wikipedia.orgIncreased metabolic half-life.
2-Amino-6-mercaptopurine-d5Oxidation of the deuterated purine ring.Slower rate of enzymatic oxidation. wuxiapptec.comrsc.orgEnhanced stability in hepatocytes and microsomal preparations.

Identification of Preclinical Metabolites and Oxidative Pathways (e.g., Xanthine Oxidase, Aldehyde Oxidase)

The catabolism of the parent compound, thioguanine, involves several oxidative enzymes. A major pathway is its deamination by guanine (B1146940) deaminase to form 6-thioxanthine (B131520), which is subsequently oxidized by Xanthine Oxidase (XO) to the inactive metabolite, thiouric acid. wikipedia.orgnih.govmdpi.com Aldehyde Oxidase (AO), another molybdenum-containing enzyme, is also known to be involved in the metabolism of purine analogs. clinpgx.orgnih.gov

These oxidative reactions, catalyzed by XO and AO, involve the hydroxylation of the purine ring, a process that necessitates the cleavage of a carbon-hydrogen bond. rsc.orgsci-hub.box Due to the kinetic isotope effect, the enzymatic cleavage of the more stable C-D bond in 2-Amino-6-mercaptopurine-d5 is expected to be significantly slower than the corresponding C-H bond in thioguanine. wuxiapptec.com This would result in a decreased rate of formation for oxidative metabolites such as 6-thioxanthine and thiouric acid. nih.gov This metabolic shift could potentially increase the intracellular concentration of the parent compound, making more of it available for conversion into active therapeutic nucleotides. nih.gov

Table 2: Predicted Impact of Deuteration on Oxidative Metabolite Formation

Parent CompoundEnzymeKey MetabolitePredicted Effect of Deuteration on Formation Rate
2-Amino-6-mercaptopurineGuanine Deaminase, Xanthine Oxidase (XO)6-Thioxanthine, Thiouric Acid wikipedia.orgnih.govN/A
2-Amino-6-mercaptopurine-d5Guanine Deaminase, Xanthine Oxidase (XO)6-Thioxanthine-dx, Thiouric Acid-dxDecreased, due to slower XO-mediated oxidation of the deuterated ring. rsc.org
2-Amino-6-mercaptopurine-d5Aldehyde Oxidase (AO)Oxidized MetabolitesDecreased, due to the kinetic isotope effect on AO-mediated metabolism. wuxiapptec.com

Role of Thiopurine S-Methyltransferase in Deuterated Compound Methylation

A competing catabolic pathway for thiopurines is S-methylation, a reaction catalyzed by the cytosolic enzyme Thiopurine S-Methyltransferase (TPMT). ebi.ac.ukwikipedia.org TPMT transfers a methyl group from the cofactor S-adenosyl-L-methionine directly to the sulfur atom of thioguanine, forming the less active metabolite 2-amino-6-methylthiopurine. wikipedia.orgwikipedia.org The activity of this enzyme is a critical determinant of thiopurine toxicity and efficacy. nih.govnih.govmedlineplus.gov

The mechanism of S-methylation by TPMT does not involve the cleavage of any carbon-hydrogen bonds on the purine ring of the thioguanine substrate. wikipedia.org Consequently, the presence of deuterium on the purine core of 2-Amino-6-mercaptopurine-d5 is not expected to exert a significant kinetic isotope effect on this particular metabolic reaction. The rate of methylation by TPMT should, therefore, be comparable to that of the non-deuterated parent compound.

Cellular Uptake and Intracellular Distribution Dynamics

The ability of a drug to reach its intracellular target is contingent on its transport across the cell membrane and its subsequent distribution within subcellular compartments.

Nucleic Acid Incorporation and Perturbation Studies

The cytotoxic and immunomodulatory effects of thiopurines are largely attributed to their incorporation into the nucleic acid structures of cells, leading to significant perturbations in cellular function.

Following administration, 2-Amino-6-mercaptopurine-d5, much like its non-deuterated analog 6-thioguanine (B1684491), is expected to undergo extensive metabolic activation. This process involves its conversion into the corresponding thioguanosine mono-, di-, and triphosphates by cellular enzymes. The resulting 6-thioguanosine (B559654) triphosphate (TGTP) and deoxy-6-thioguanosine triphosphate (dTGTP) are then recognized by cellular polymerases and incorporated into RNA and DNA, respectively.

In a study involving patients receiving 6-mercaptopurine-based therapy, the levels of 6-thioguanine incorporation into leukocyte DNA varied significantly among individuals, with ratios ranging from 1:32,000 to 1:4,000 (6-TG base:nucleotide). nih.gov This highlights the variability in metabolic activation and incorporation pathways, which could be similarly influenced by the deuteration of the molecule.

The incorporation of thiopurines into nucleic acids has profound mechanistic consequences. Once integrated into DNA, 6-thioguanine can cause base mispairing during subsequent rounds of DNA replication. This triggers the cellular mismatch repair (MMR) system, which, in its attempt to correct the abnormality, can lead to DNA strand breaks and cell cycle arrest, ultimately inducing programmed cell death (apoptosis). nih.gov

Furthermore, the presence of 6-thioguanine in DNA can lead to other forms of DNA damage. For instance, the incorporation of 6-thioguanine has been associated with the formation of DNA strand breaks. nih.gov The incorporation of deuterated thiopurines like 2-Amino-6-mercaptopurine-d5 is anticipated to elicit similar cytotoxic mechanisms. The deuterium substitution may, however, alter the stability of the incorporated base or its interaction with DNA repair enzymes. For example, the replacement of guanine with 6-thioguanine has been shown to decrease the thermodynamic stability of duplex DNA. oup.com The subtle changes in bond strength and vibrational frequencies due to deuteration could potentially modulate these effects.

Protein Binding and Receptor Interaction Dynamics

Recent studies have identified specific protein targets for 6-thioguanine. One such target is the human deubiquitinating protease USP2, which is implicated in the survival of tumor cells. 6-thioguanine has been shown to be a potent inhibitor of USP2. nih.gov The binding affinity of 6-thioguanine for USP2 has been quantitatively assessed, providing insights into the molecular interactions at play.

CompoundTarget Protein/EnzymeBinding Affinity (Kis)Inhibition Type
6-ThioguanineHuman USP224.6 µMNoncompetitive
6-Mercaptopurine (B1684380)Human USP2Significantly higher than 6-TG (less effective)Noncompetitive

Another related compound, 6-methylthioguanine, has been found to competitively inhibit the specific binding of [3H]diazepam to rat brain membranes with a Ki value of 16 µM. ebi.ac.uk While not a direct measure of 2-Amino-6-mercaptopurine-d5's binding, this data for a close analog suggests potential interactions with neurotransmitter receptor systems.

The interaction of 6-thioguanine with USP2 exhibits characteristics of allosteric modulation. nih.gov It binds to the enzyme in a noncompetitive manner, suggesting that its binding site is distinct from the active site where the substrate binds. nih.gov This allosteric binding induces a conformational change in the enzyme, which in turn inhibits its catalytic activity. nih.gov

The concept of allosteric modulation is a key principle in pharmacology, where the binding of a modulator to a site other than the active site can either enhance or inhibit the protein's function. wikipedia.orgwikipedia.org The noncompetitive inhibition of USP2 by 6-thioguanine is a clear example of this phenomenon. nih.gov

Recent research has uncovered a novel and significant interaction between thiopurines and the orphan nuclear receptor Nurr1 (also known as NR4A2). mdpi.com Orphan nuclear receptors are a class of transcription factors for which the endogenous ligands have not yet been identified. nih.gov Nurr1 plays a critical role in the development and maintenance of dopaminergic neurons and has been implicated in neurodegenerative diseases such as Parkinson's disease. nih.govnih.gov

Studies have shown that 6-mercaptopurine, a closely related thiopurine, acts as a modest agonist of Nurr1. mdpi.com Intriguingly, it appears to activate Nurr1 through its amino-terminal AF1 domain rather than the conventional ligand-binding domain. mdpi.com This suggests a non-canonical mechanism of nuclear receptor activation. Given the structural similarity, it is plausible that 2-Amino-6-mercaptopurine-d5 could also interact with and modulate the activity of Nurr1, thereby influencing the expression of its target genes. This interaction could have significant implications for the drug's effects beyond its classical cytotoxic mechanisms and may open up new avenues for its therapeutic application.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations Utilizing Deuterated Probes

Absorption and Distribution Dynamics in Non-Human Biological Systems

The initial phase of preclinical evaluation for any new chemical entity, including isotopically labeled compounds like 2-Amino-6-mercaptopurine-d5, involves a thorough characterization of its absorption and distribution. These studies are fundamental to understanding how the compound behaves within a living organism, providing insights into its bioavailability and tissue penetration, which are critical determinants of its potential therapeutic efficacy and safety.

In Vivo Microdialysis and Tissue Distribution Studies with Deuterated Analogues in Animal Models

In vivo microdialysis is a powerful technique for continuous monitoring of unbound drug concentrations in the interstitial fluid of specific tissues in awake and freely moving animals. wustl.edunih.gov This methodology allows for the collection of pharmacokinetic data in a real-time and physiological context. nih.gov For deuterated analogues such as 2-Amino-6-mercaptopurine-d5, microdialysis studies in animal models, like rats or monkeys, would be instrumental in determining the rate and extent of its distribution into target tissues. nih.govelsevierpure.com

Tissue distribution studies provide a quantitative measure of the compound's concentration in various organs and tissues at different time points after administration. nih.govdovepress.com For 2-Amino-6-mercaptopurine-d5, such studies would reveal its accumulation in key organs like the liver, kidneys, and spleen, as well as its ability to cross biological barriers such as the blood-brain barrier. nih.gov These studies often involve the administration of the deuterated compound to animal models, followed by the collection and analysis of tissue samples. dovepress.com

Parameter Description Significance in Deuterated Compound Studies
Tissue-to-Plasma Concentration Ratio (Kp) The ratio of the concentration of the drug in a specific tissue to its concentration in the plasma at steady state.Indicates the extent of tissue uptake and accumulation of 2-Amino-6-mercaptopurine-d5 compared to its non-deuterated counterpart.
Area Under the Curve (AUC) in Tissue The total drug exposure in a specific tissue over a period of time.A higher AUC in target tissues for the deuterated analogue could suggest enhanced efficacy.
Rate of Tissue Penetration The speed at which the drug moves from the bloodstream into the interstitial fluid of a tissue.Deuteration may alter physicochemical properties, potentially influencing the rate of tissue penetration.

Application of Isotopic Tracers in Organ-Specific Accumulation and Elimination Studies

The inherent isotopic label of 2-Amino-6-mercaptopurine-d5 makes it an ideal tracer for investigating its own organ-specific accumulation and elimination without the need for radioactive labeling. nih.gov By using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can precisely quantify the concentration of the deuterated compound and its metabolites in various tissues and biological fluids. nih.gov

These studies provide a detailed picture of the compound's journey through the body, highlighting the organs responsible for its uptake, metabolism, and eventual excretion. nih.gov For instance, high concentrations in the liver would suggest significant hepatic uptake and metabolism, while high concentrations in the kidneys and urine would point towards renal elimination as a major pathway. nih.govnih.gov

Elimination Pathways and Excretion Mechanisms in Preclinical Species

Understanding the routes and mechanisms by which a drug is eliminated from the body is crucial for determining its dosing regimen and predicting potential drug-drug interactions. For deuterated compounds, it is important to investigate whether the altered metabolism affects the primary elimination pathways.

Renal and Hepatic Clearance Mechanisms of Deuterated Compounds

The clearance of a drug from the body is primarily handled by the liver and the kidneys. Hepatic clearance involves metabolic transformation of the drug into more water-soluble compounds that can be readily excreted. nih.gov The deuteration in 2-Amino-6-mercaptopurine-d5 is expected to slow down its metabolism by enzymes like xanthine (B1682287) oxidase and thiopurine methyltransferase (TPMT), which are known to be involved in the metabolism of the parent compound. haematologica.org This would likely result in a lower hepatic clearance and a longer half-life for the deuterated analogue. dovepress.comscispace.com

Renal clearance involves the filtration of the drug from the blood into the urine, as well as active secretion and reabsorption processes in the kidney tubules. researchgate.net Studies in preclinical species would be necessary to determine the extent to which 2-Amino-6-mercaptopurine-d5 and its metabolites are cleared by the kidneys.

Clearance Parameter Description Expected Impact of Deuteration
Total Body Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.Expected to be lower for 2-Amino-6-mercaptopurine-d5 due to reduced metabolic clearance.
Hepatic Clearance (CLh) The volume of plasma cleared of the drug by the liver per unit of time.Expected to be significantly reduced due to the kinetic isotope effect on metabolic enzymes.
Renal Clearance (CLr) The volume of plasma cleared of the drug by the kidneys per unit of time.May be altered if deuteration affects the interaction of the compound with renal transporters.

Systems Biology and Modeling Approaches for Deuterated Compound Disposition

Systems biology integrates experimental data with computational modeling to provide a comprehensive and quantitative understanding of complex biological systems. nih.govyoutube.com In the context of drug development, pharmacokinetic/pharmacodynamic (PK/PD) modeling and physiologically based pharmacokinetic (PBPK) modeling are powerful tools. plos.org

For 2-Amino-6-mercaptopurine-d5, a PBPK model could be developed to simulate its absorption, distribution, metabolism, and excretion in different preclinical species and to predict its pharmacokinetics in humans. nih.gov This model would incorporate physiological parameters of the animal species, physicochemical properties of the deuterated compound, and in vitro metabolism and transporter data. By integrating data from the studies described above, these models can help to optimize preclinical study designs and provide a more rational basis for the transition to clinical trials.

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Data

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models integrate physiological and anatomical data with compound-specific physicochemical and biochemical information. While PBPK models have been developed for the parent compound, 6-mercaptopurine (B1684380), to simulate its behavior in various patient populations, there is no specific information available in the public domain regarding the incorporation of data from its deuterated form, 2-Amino-6-mercaptopurine-d5.

Application in Drug-Drug Interaction (DDI) Studies as a Mechanistic Probe

The use of deuterated compounds as mechanistic probes in drug-drug interaction (DDI) studies is a valuable strategy. By comparing the interaction profile of a parent drug with its deuterated analog, researchers can elucidate the specific metabolic pathways involved in an interaction. For instance, if a DDI is primarily mediated by a specific CYP enzyme that is sensitive to deuteration, the magnitude of the interaction would be expected to differ between the parent drug and its deuterated form.

Unfortunately, a review of the available scientific literature does not reveal any studies where 2-Amino-6-mercaptopurine-d5 has been utilized as a mechanistic probe in DDI studies. The research in this area has predominantly focused on the parent compound, 6-mercaptopurine.

Emerging Research Frontiers and Methodological Advancements for 2 Amino 6 Mercaptopurine D5

Development of Novel Isotopic Labeling Strategies for Complex Analogues

The synthesis of complex deuterated analogues like 2-Amino-6-mercaptopurine-d5 is a critical first step that enables a wide array of research applications. Novel isotopic labeling strategies are continually being developed to improve the efficiency, specificity, and cost-effectiveness of incorporating deuterium (B1214612) into intricate molecular structures.

Recent approaches have moved beyond simple hydrogen-deuterium exchange to more sophisticated methods. These include:

Enzyme-Catalyzed Deuteration: This method offers high site-selectivity, allowing for the introduction of deuterium at specific positions within a molecule. This level of precision is crucial for mechanistic studies where the position of the label can provide detailed information about reaction pathways.

Use of Deuterated Precursors: The synthesis of deuterated compounds can be achieved by utilizing deuterated starting materials in multi-step reaction sequences. This approach allows for the creation of highly deuterated molecules with minimal isotopic scrambling.

Homogeneous Catalysis: Iridium-catalyzed hydrogen isotope exchange reactions in aqueous media are showing promise for the labeling of a variety of organic molecules, including those with pharmaceutical relevance.

The development of these and other innovative labeling techniques is expanding the toolkit available to researchers, making complex deuterated compounds like 2-Amino-6-mercaptopurine-d5 more accessible for a broader range of scientific investigations.

Table 1: Comparison of Isotopic Labeling Strategies

Labeling StrategyAdvantagesChallenges
Enzyme-Catalyzed Deuteration High site-selectivity, mild reaction conditions.Enzyme availability and stability can be limiting factors.
Use of Deuterated Precursors High levels of deuteration, minimal isotopic scrambling.Can be a lengthy and expensive process.
Homogeneous Catalysis Can be performed in aqueous media, applicable to a wide range of substrates.Catalyst cost and removal can be a concern.

Integration of Deuterated Probes in Multi-Omics Research (e.g., Metabolomics, Proteomics)

Multi-omics approaches, which involve the simultaneous analysis of multiple types of biological molecules, are providing unprecedented insights into the complexity of biological systems. Deuterated compounds like 2-Amino-6-mercaptopurine-d5 are invaluable tools in these integrated analyses, particularly in the fields of metabolomics and proteomics.

In metabolomics , deuterated internal standards are essential for accurate and precise quantification of endogenous metabolites. By spiking a known amount of 2-Amino-6-mercaptopurine-d5 into a biological sample, researchers can correct for variations in sample preparation and instrument response, leading to more reliable data. The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis using mass spectrometry.

In proteomics , while the direct application of 2-Amino-6-mercaptopurine-d5 is less common, the principles of stable isotope labeling are fundamental. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize isotopically labeled amino acids to quantitatively compare protein expression levels between different cell populations. The expertise gained from the synthesis and use of small deuterated molecules contributes to the broader field of isotopic labeling in proteomics.

The integration of data from metabolomics and proteomics studies, often facilitated by the use of deuterated standards, allows for a more comprehensive understanding of cellular responses to various stimuli, including drug treatment and disease.

Contributions to Mechanistic Investigations in Xenobiotic Metabolism and Detoxification Pathways

Understanding how foreign compounds (xenobiotics) are metabolized and detoxified by the body is a cornerstone of pharmacology and toxicology. Deuterated compounds like 2-Amino-6-mercaptopurine-d5 can serve as powerful probes in these mechanistic investigations.

The metabolism of 6-mercaptopurine (B1684380) involves several enzymatic pathways, including oxidation by xanthine (B1682287) oxidase. By using 2-Amino-6-mercaptopurine-d5 as a tracer, researchers can follow the metabolic fate of the parent compound and identify its various metabolites. The deuterium label provides a distinct mass signature that allows for the unambiguous identification of drug-related material in complex biological matrices.

Furthermore, the kinetic isotope effect, where the presence of deuterium can slow down the rate of a chemical reaction, can be exploited to gain insights into reaction mechanisms. By comparing the metabolism of 2-Amino-6-mercaptopurine-d5 to its non-deuterated counterpart, researchers can determine the rate-limiting steps in its metabolic pathways.

These types of mechanistic studies are crucial for:

Predicting potential drug-drug interactions.

Understanding inter-individual variability in drug response.

Identifying the enzymes responsible for detoxification.

Future Directions in Bioanalytical Method Standardization and Inter-Laboratory Comparability

The use of deuterated internal standards like 2-Amino-6-mercaptopurine-d5 is a critical component of robust and reliable bioanalytical methods. However, ensuring the standardization of these methods and achieving comparability of results between different laboratories remains a key challenge.

Future efforts in this area will likely focus on:

Development of Certified Reference Materials: The availability of highly characterized and certified reference standards of 2-Amino-6-mercaptopurine-d5 would greatly improve the accuracy and consistency of measurements across different laboratories.

Harmonization of Analytical Protocols: Establishing consensus guidelines for the validation of bioanalytical methods that use deuterated internal standards will help to ensure that all laboratories are following best practices.

Inter-Laboratory Comparison Studies: Round-robin or proficiency testing schemes, where the same samples are analyzed by multiple laboratories, are essential for assessing and improving inter-laboratory comparability.

Addressing these challenges will be crucial for the continued advancement of quantitative bioanalysis and for ensuring the reliability of data generated in both research and clinical settings. The ongoing development and proper utilization of deuterated compounds like 2-Amino-6-mercaptopurine-d5 will be central to these efforts.

Table 2: Key Considerations for Bioanalytical Method Standardization

AspectImportanceFuture Direction
Reference Standards Ensures accuracy and traceability of measurements.Development of certified reference materials with well-defined purity and isotopic enrichment.
Method Validation Establishes the performance characteristics of the analytical method.Harmonization of validation guidelines across different regulatory bodies.
Inter-Laboratory Comparability Ensures that results from different laboratories are consistent and reliable.Increased use of proficiency testing and external quality assessment schemes.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Amino-6-mercaptopurine-d5 and ensuring isotopic purity?

  • Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic enrichment and quantify deuterium incorporation. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR and 2H^2H-NMR) can distinguish deuterated positions from non-deuterated analogs. Ensure calibration with certified reference standards for accurate quantification .

Q. How can researchers establish standardized protocols for synthesizing 2-Amino-6-mercaptopurine-d5 with high reproducibility?

  • Methodological Answer : Optimize deuterium exchange reactions using deuterated solvents (e.g., D2 _2O or deuterated acids/bases) under controlled temperature and pH. Monitor reaction progress via thin-layer chromatography (TLC) and validate intermediates using spectroscopic methods. Document reaction conditions (e.g., molar ratios, catalysts) to ensure reproducibility across labs .

Q. What are the primary stability considerations for storing 2-Amino-6-mercaptopurine-d5 in laboratory settings?

  • Methodological Answer : Store the compound in airtight, light-protected containers at -20°C to minimize deuterium loss and oxidative degradation. Conduct accelerated stability studies under varying temperatures and humidity levels to establish shelf-life. Regularly verify stability using HPLC-MS to detect degradation products .

Advanced Research Questions

Q. How do deuterated modifications in 2-Amino-6-mercaptopurine-d5 influence its metabolic pathways compared to the non-deuterated parent compound?

  • Methodological Answer : Compare metabolic profiles using in vitro liver microsome assays and in vivo pharmacokinetic studies. Quantify deuterium retention in metabolites (e.g., 6-thioguanine-d5 and 6-methylmercaptopurine-d5) via LC-MS/MS. The kinetic isotope effect (KIE) may alter enzyme kinetics (e.g., thiopurine methyltransferase activity), affecting metabolite ratios and cytotoxicity .

Q. What experimental designs are optimal for resolving contradictions in clinical efficacy data between 6-MP analogs and their deuterated derivatives?

  • Methodological Answer : Employ randomized, double-blind crossover trials with stratified patient cohorts (e.g., by disease severity or genotype). Use meta-analysis to aggregate data from independent studies, adjusting for variables like dosing schedules and metabolite monitoring. Address heterogeneity via sensitivity analyses and subgroup stratification .

Q. How can researchers assess the immunomodulatory mechanisms of 2-Amino-6-mercaptopurine-d5 in preclinical models of autoimmune diseases?

  • Methodological Answer : Utilize murine models (e.g., DSS-induced colitis) to evaluate T-cell suppression and cytokine modulation. Measure intracellular 6-thioguanine-d5 incorporation into DNA via flow cytometry or 3H^3H-thymidine uptake assays. Validate findings with RNA sequencing to identify transcriptomic pathways affected by deuterated metabolites .

Q. What strategies mitigate the risk of long-term adverse effects (e.g., lymphoma) associated with deuterated thiopurines in translational research?

  • Methodological Answer : Conduct longitudinal cohort studies with regular monitoring of lymphocyte subsets and TCR clonality. Integrate pharmacogenomic profiling (e.g., TPMT/NUDT15 polymorphisms) to identify high-risk patients. Preclinical toxicity studies should include carcinogenicity assessments in xenograft models .

Q. How do deuterated analogs like 2-Amino-6-mercaptopurine-d5 enhance isotope tracing in metabolic flux analysis?

  • Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) to track deuterium labels in purine salvage pathways. Combine 2H^2H-NMR and LC-MS to map metabolic networks in cell lines or patient-derived organoids. Compare flux rates with non-deuterated controls to quantify isotope-specific effects on nucleotide pools .

Methodological Frameworks for Research Design

  • For Clinical Trials : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define inclusion criteria and endpoints. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • For Preclinical Studies : Follow OECD guidelines for Good Laboratory Practice (GLP), including blinded data analysis and independent replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.